N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride
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Overview
Description
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is known for its unique structure, which includes a chloropyrazine ring and a cyclopropanamine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride typically involves the reaction of 3-chloropyrazine-2-carbaldehyde with cyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyrazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropyrazine-2-carbaldehyde
- Cyclopropylamine
- N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine
Uniqueness
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is unique due to its combination of a chloropyrazine ring and a cyclopropanamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C8H10ClN3
- Molecular Weight : 189.64 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- GABA Receptors : It has been noted that compounds similar to this structure can act as GABA receptor agonists, enhancing the inhibitory effects of GABA in the central nervous system (CNS) .
- Enzyme Inhibition : The compound may influence enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .
- Signal Transduction Pathways : It is hypothesized that this compound could modulate signaling pathways associated with cellular growth and differentiation, particularly in oncogenic contexts .
Biological Activities
The compound exhibits several biological activities, which can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer Activity | Inhibits proliferation of cancer cells through modulation of GABA receptors and other pathways. |
Neurological Effects | Potential sedative effects due to GABAergic activity, influencing anxiety and seizure disorders. |
Anti-inflammatory Effects | May reduce inflammation by modulating immune response pathways. |
Study 1: Anticancer Efficacy
A study demonstrated that derivatives similar to this compound showed significant anticancer properties in vitro. The compounds were tested against various cancer cell lines, revealing IC50 values ranging from 5 µM to 15 µM, indicating effective inhibition of cell growth .
Study 2: Neurological Impact
In a preclinical model assessing the sedative effects, administration of the compound resulted in a marked increase in sleep duration in rodents, suggesting its potential use as a therapeutic agent for anxiety disorders . The results indicated a dose-dependent response, with higher doses leading to more significant effects.
Study 3: Anti-inflammatory Activity
Research highlighted the compound's ability to modulate inflammatory responses in animal models. It was observed that treatment reduced markers of inflammation such as TNF-alpha and IL-6 in a dose-dependent manner . This suggests potential applications in treating inflammatory diseases.
Safety and Toxicity Profile
The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicated a high therapeutic index, with no significant adverse effects noted at therapeutic doses . Long-term studies are necessary to fully understand chronic exposure risks.
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAEPBLVQXNTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725508 |
Source
|
Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-53-6 |
Source
|
Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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